molecular formula C54H40N4Si B8563078 Bis[4-(3,5-diphenylpyrazol-1-yl)phenyl]diphenylsilane CAS No. 819078-36-9

Bis[4-(3,5-diphenylpyrazol-1-yl)phenyl]diphenylsilane

Cat. No. B8563078
Key on ui cas rn: 819078-36-9
M. Wt: 773.0 g/mol
InChI Key: KNDMPQMMPXDIAI-UHFFFAOYSA-N
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Patent
US07816020B2

Procedure details

After this, 1.87 g (0.005 mole) of the 1-(p-bromophenyl)-3,5-diphenylpyrazole obtained above and 10.0 ml of THF were placed in a 200-ml four-necked flask. The mixture was stirred at room temperature and 6.0 ml (0.010 mole) of a 1.7 M hexane solution of tert-butyllithium was added in drops at room temperature. After the addition, the stirring was continued at room temperature for one hour. A solution of 0.70 g (0.003 mole) of diphenyldichlorosilane in 10.0 ml of THF was further added from a dropping funnel at room temperature. After the addition, the mixture was heated under reflux with stirring for eight hours. Upon completion of the reaction, the reaction mixture was cooled to room temperature and water and toluene were added. The reaction mixture was transferred to a separatory funnel and an organic layer was separated. The organic layer was distilled under reduced pressure to remove the solvent and the remainder was submitted to column purification to give 0.40 g of bis[4-(3,5-diphenylpyrazol-1-yl)phenyl]diphenylsilane (hereinafter referred to as BPPS) as a light yellow powder. The product showed a purity of 100% (area ratio, HPLC), a mass of 773, and a melting point of 235.7° C. and corresponds to the compound listed as No. 153.
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[CH:11][C:10]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)=[N:9]2)=[CH:4][CH:3]=1.[CH3:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30].[C:31]([Li])([CH3:34])([CH3:33])[CH3:32].[C:36]1([Si:42]([C:45]2[CH:50]=[CH:49][CH:48]=[CH:47][CH:46]=2)(Cl)Cl)[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1>C1COCC1.C1(C)C=CC=CC=1.O>[C:19]1([C:10]2[CH:11]=[C:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[N:8]([C:5]3[CH:6]=[CH:7][C:2]([Si:42]([C:45]4[CH:50]=[CH:49][C:48]([N:9]5[C:32]([C:31]6[CH:34]=[CH:7][CH:2]=[CH:3][CH:33]=6)=[CH:11][C:12]([C:13]6[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=6)=[N:8]5)=[CH:47][CH:46]=4)([C:36]4[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=4)[C:27]4[CH:26]=[CH:25][CH:30]=[CH:29][CH:28]=4)=[CH:3][CH:4]=3)[N:9]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
1.87 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)N1N=C(C=C1C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Three
Name
Quantity
0.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](Cl)(Cl)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were placed in a 200-ml four-necked flask
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
with stirring for eight hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
an organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
The organic layer was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
the remainder was submitted to column purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NN(C(=C1)C1=CC=CC=C1)C1=CC=C(C=C1)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=C(C=C1)N1N=C(C=C1C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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